
5-Fluorouracil
Overview
Description
5-Fluorouracil (5-FU) is a fluorinated pyrimidine analog and a cornerstone chemotherapeutic agent used to treat various cancers, including colorectal, breast, and head/neck malignancies . Its mechanism involves inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, and incorporation into RNA, disrupting cellular replication . Pharmacokinetically, 5-FU exhibits rapid plasma clearance (half-life: ~12.9 minutes) and extensive metabolism via dihydropyrimidine dehydrogenase (DPD), with ~60–90% excreted as α-fluoro-β-alanine in urine . DPD deficiency, occurring in ~3–5% of patients, leads to severe toxicity (e.g., myelosuppression, neurotoxicity), necessitating dose adjustments or alternative therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorouracil can be synthesized through several methods. One common method involves the fluorination of uracil. The reaction typically involves the use of fluorinating agents such as fluorine gas or hydrogen fluoride in the presence of a catalyst . Another method involves the reaction of diethylaminosulfur trifluoride with uracil .
Industrial Production Methods: Industrial production of fluorouracil often involves the use of large-scale chemical reactors where uracil is reacted with fluorinating agents under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fluorouracil undergoes various chemical reactions, including:
Reduction: The compound can be reduced under certain conditions, although this is less common.
Substitution: Fluorouracil can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Superoxide radical anion and hydroperoxyl radical are common oxidizing agents.
Substitution: Nucleophiles such as amines and thiols can react with fluorouracil under mild conditions.
Major Products:
Scientific Research Applications
FDA-Approved Indications
The following table summarizes the FDA-approved uses of 5-FU:
Cancer Type | Administration Route | Details |
---|---|---|
Gastric Adenocarcinoma | Systemic | Used in combination with other agents for enhanced efficacy. |
Colorectal Adenocarcinoma | Systemic | Often combined with leucovorin and oxaliplatin for improved outcomes. |
Breast Adenocarcinoma | Systemic | Typically used in combination regimens. |
Topical Basal Cell Carcinoma | Topical | 5% cream formulation applied directly to lesions. |
Actinic Keratosis | Topical | Effective in treating precancerous skin lesions. |
Off-Label Uses
In addition to its approved indications, 5-FU has several off-label applications:
- Anal Carcinoma : Administered as part of combination chemotherapy regimens.
- Cervical Cancer : Used in certain chemotherapeutic protocols.
- Esophageal Cancer : Included in treatment regimens for advanced stages.
- Metastatic Cutaneous Melanoma : Topically applied for skin lesions.
- Keloids and Hypertrophic Scars : Investigated for its efficacy in reducing scar tissue.
Colorectal Cancer Treatment
A study highlighted the effectiveness of pharmacokinetic-guided dosing of 5-FU in colorectal cancer patients. By monitoring drug levels, clinicians were able to adjust dosages, significantly improving patient outcomes while reducing toxicity .
Topical Applications
In dermatological applications, a randomized controlled trial demonstrated that a four-week course of topical 5-FU significantly reduced actinic keratosis lesions compared to placebo . The study reported minimal adverse effects, making it a favorable option for patients with extensive sun damage.
Innovative Research Directions
Recent research has focused on enhancing the delivery and efficacy of 5-FU through novel formulations:
- Nanoparticle Delivery Systems : Engineered nanoparticles have been developed to improve the solubility and targeted delivery of 5-FU, thereby minimizing systemic toxicity while maximizing local therapeutic effects .
- Combination Therapies : Studies have shown that combining 5-FU with immunotherapies or other chemotherapeutics can enhance antitumor effects. For instance, combining 5-FU with checkpoint inhibitors has shown promise in preclinical models, leading to improved survival rates .
Mechanism of Action
Fluorouracil exerts its effects by inhibiting the enzyme thymidylate synthase, which is crucial for the synthesis of thymidine, a nucleotide required for DNA replication . By blocking this enzyme, fluorouracil disrupts DNA synthesis, leading to cell death . The compound is also incorporated into RNA, interfering with RNA processing and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oral Fluoropyrimidine Prodrugs
Capecitabine: An oral prodrug enzymatically converted to 5-FU in vivo. It provides sustained 5-FU release, reducing peak plasma toxicity compared to intravenous 5-FU. However, efficacy and toxicity remain DPD-dependent, similar to 5-FU . Tegafur/UFT: Combines tegafur (a 5-FU prodrug) with uracil, which inhibits DPD, prolonging 5-FU exposure. Clinical studies show comparable efficacy to 5-FU but with reduced hematologic toxicity .
5-FU Derivatives and Analogues
Hydroxymethylene-5-FU Derivatives : Synthesized to improve tumor targeting. In vitro studies against B16, K562, and CHO cells showed comparable efficacy to 5-FU, but in vivo murine trials revealed higher liver/lung toxicity due to slow hydrolysis under physiological conditions .
Oxadiazole-Linked 5-FU Derivatives : Compounds like 7a–7j demonstrated favorable in silico ADMET profiles (Lipinski’s rule compliance) and potent activity against multiple cancer cell lines. For example, 7j and 7k showed IC50 values lower than 5-FU in preliminary assays .
Non-Pyrimidine Anticancer Agents
Benzoxazole Derivatives: Compounds 4, 6, 25, and 26 exhibited IC50 values of 24.5–39.9 µM against HCT116 colorectal cells, outperforming 5-FU (IC50: 29.2 µM) . Pyrimido-Triazines/Pyrazolo-Pyrimidines: In A549 lung cancer cells, novel derivatives showed concentration-dependent growth inhibition, with some IC50 values lower than 5-FU .
Halogenated Uracil Analogs
5-Chlorouracil and 5-Bromouracil: Incorporated into peptide nucleic acids (PNAs), these analogs enhance RNA triplex formation via improved hydrogen bonding.
Drug Delivery Systems
Bioactive Glass Nanoparticles (BG): SiO2-CaO-P2O5 nanoparticles loaded with 5-FU achieved sustained release over 32 days, reducing post-resection recurrence risks. Copper-doped BG combined photothermal and chemotherapeutic effects, enhancing tumor specificity .
Resistance Mechanisms and Overcoming Strategies
5-FU resistance arises from TS overexpression, reduced drug uptake, or enhanced DNA repair. Recent strategies include:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for analyzing 5-FU’s mechanism of action in cancer cells?
- Answer: Utilize in vitro assays (e.g., thymidylate synthase inhibition assays) combined with fluorescence-based techniques to quantify 5-FU incorporation into RNA/DNA. Validate findings using LC-MS/MS for metabolite detection . Dose-response studies should incorporate time-resolved measurements to distinguish acute vs. delayed effects. Reference clinical pharmacokinetic data (e.g., plasma half-life, clearance rates) to align experimental concentrations with biologically relevant doses .
Q. How can researchers optimize analytical methods for quantifying 5-FU in biological matrices?
- Answer: Solid-phase extraction (SPE) coupled with HPLC-UV or UPLC-MS/MS provides high sensitivity and specificity. Calibrate methods using spiked plasma/tissue samples, and validate precision (<15% RSD) and recovery rates (>80%). For environmental samples, consider SPE with ion-pair chromatography to address matrix interference .
Q. What are best practices for designing reproducible in vivo studies using 5-FU?
- Answer: Standardize animal models (e.g., Sprague-Dawley rats) with strict protocols for drug administration (e.g., intraperitoneal vs. oral). Monitor hematological toxicity via weekly CBC counts. Include positive controls (e.g., leucovorin rescue) and validate endpoints (e.g., tumor regression via caliper measurements) with histopathological confirmation .
Advanced Research Questions
Q. How do pharmacokinetic variations in 5-FU metabolism influence therapeutic resistance in colorectal cancer?
- Answer: Perform pharmacogenomic profiling (e.g., DPYD, TYMS polymorphisms) to identify patients with altered 5-FU catabolism. Use LC-MS/MS to measure plasma 5-FU and its metabolites (e.g., FdUMP) over time. Correlate AUC (area under the curve) with clinical outcomes (e.g., progression-free survival) using Cox regression models .
Q. What computational approaches are effective for optimizing 5-FU encapsulation in drug delivery systems?
- Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities between 5-FU and cyclodextrin derivatives. Validate with thermal analysis (DSC/TGA) and spectral techniques (FTIR, NMR). For nanoparticle formulations, apply central composite design (CCD) to optimize variables like chitosan concentration and crosslinking efficiency .
Q. How can researchers resolve contradictions in 5-FU’s dose-response relationships across studies?
- Answer: Conduct meta-analyses using PRISMA guidelines to aggregate data from preclinical/clinical studies. Stratify results by administration route (e.g., bolus vs. infusion) and adjuvant therapies (e.g., leucovorin). Use random-effects models to account for heterogeneity, and perform sensitivity analyses to identify confounding variables .
Q. What strategies mitigate thymidylate synthase (TS) upregulation as a 5-FU resistance mechanism?
- Answer: Combine 5-FU with TS inhibitors (e.g., raltitrexed) or siRNA targeting TS mRNA. Quantify TS expression via qRT-PCR and immunohistochemistry in resistant vs. sensitive cell lines. Validate synergy using Chou-Talalay combination indices .
Q. Methodological Frameworks
Q. How to formulate a rigorous research question on 5-FU using FINER/PICOT criteria?
- Answer: Apply PICOT:
- Population: Colorectal cancer patients with DPYD variants.
- Intervention: 5-FU dose adjustment based on pharmacogenetic testing.
- Comparison: Standard dosing without genetic screening.
- Outcome: Reduction in grade 3-4 toxicities (e.g., neutropenia).
- Time: 12-month follow-up.
Ensure feasibility via pilot studies and ethical approval for genetic data collection .
Q. Data Analysis & Reporting
Q. What statistical models are suitable for analyzing 5-FU’s nonlinear pharmacokinetics?
- Answer: Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For complex metabolism, apply physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) to simulate inter-individual variability. Report results with 95% confidence intervals and bootstrap validation .
Q. How to ensure transparency in reporting 5-FU experimental data?
- Answer: Follow ARRIVE guidelines for animal studies and MIAME standards for omics data. Publish raw datasets (e.g., HPLC chromatograms, flow cytometry FACS files) in repositories like Figshare. Disclose conflicts of interest and funding sources in compliance with ICMJE criteria .
Properties
IUPAC Name |
5-fluoro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
Record name | FLUOROURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | fluorouracil | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fluorouracil | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020634 | |
Record name | 5-Fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid | |
Record name | FLUOROURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluorouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C | |
Record name | FLUOROURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L | |
Record name | FLUOROURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluorouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00544 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUOROURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluorouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The precise mechanism of action has not been fully determined, but the main mechanism of fluorouracil is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex. This results in the inhibition of the formation of thymidylate from uracil, which leads to the inhibition of DNA and RNA synthesis and cell death. Fluorouracil can also be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., 5-FU requires enzymatic conversion to the nucleotide (ribosylation and phosphorylation) in order to exert its cytotoxic activity. Several routes are available for the formation of the 5'-monophosphate nucleotide (F-UMP) in animal cells. 5-FU may be converted to fluorouridine by uridine phosphorylase and then to F-UMP by uridine kinase, or it may react directly with 5-phosphoribosyl-1-pyrophosphate (PRPP), in a reaction catalyzed by ... orotate phosphoribosyl transferase, to form F-UMP. Many metabolic pathways are available to F-UMP, including incorporation in to RNA. A reaction sequence crucial for antineoplastic activity involves reduction of the diphosphate nucleotide by the enzyme ribonucleoside diphosphate reductase to the deoxynucleotide level and the eventual formation of 5-fluoro-2'-deoxyuridine-5'-phosphate (F-dUMP). 5-FU also may be converted directly to the deoxyriboside 5-FUdR by the enzyme thymidine phosphorylase and further to F-dUMP, a potent inhibitor of thymidylate synthesis, by thymidine kinase ... The interaction between F-dUMP and the enzyme thymidylate synthase leads to depletion of TTP, a necessary constituent of DNA ... The folate cofactor, 5,10-methylenetetrahydrofolate, and F-dUMP form a covalently bound ternary complex with the enzyme. The inhibitory complex resembles the transition state formed during the normal enzymatic reaction when dUMP is converted to thymidylate. Although the physiological complex progresses to the synthesis of thymidylate by transfer of the methylene group and 2 hydrogen atoms from folate to dUMP, this reaction is blocked in the inhibitory complex by the stability of the fluorine carbon bond on F-dUMP; sustained inhibition of the enzyme results ..., Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5-10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from uracil, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis., Fluorouracil is an antimetabolite of the pyrimidine analog type. Fluorouracil is considered to be cell cycle-specific for the S phase of cell division. Activity results from its conversion to an active metabolite in the tissues, and includes inhibition of DNA and RNA synthesis., There is evidence that the metabolism of fluorouracil in the anabolic pathway blocks the methylation reaction of deoxyuridylic acid to thymidylic acid. In this manner fluorouracil interferes with the synthesis of deoxyribonucleic acid (DNA) and to a lesser extent inhibits the formation of ribonucleic acid (RNA). Since DNA and RNA are essential for cell division and growth, the effect of fluorouracil may be to create a thymine deficiency which provokes unbalanced growth and death of the cell. The effects of DNA and RNA deprivation are most marked on those cells which grow more rapidly and take up fluorouracil at a more rapid rate. The catabolic metabolism of fluorouracil results in degradation products (eg, CO2 , urea, (alpha)-fluoro-(beta)-alanine) which are inactive. /Efudex Solutions/, For more Mechanism of Action (Complete) data for FLUOROURACIL (7 total), please visit the HSDB record page. | |
Record name | Fluorouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00544 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUOROURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to practically white crystalline powder, Crystals from water or methanol-ether | |
CAS No. |
51-21-8 | |
Record name | FLUOROURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Fluorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorouracil [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00544 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fluorouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOROURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUOROURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluorouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C | |
Record name | FLUOROURACIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5005 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluorouracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00544 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FLUOROURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fluorouracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.